molecular formula C17H17ClF3N5O B2716010 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(pyridin-2-yl)piperazine-1-carboxamide CAS No. 2062070-85-1

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B2716010
CAS No.: 2062070-85-1
M. Wt: 399.8
InChI Key: JABANJBRSOAFHR-UHFFFAOYSA-N
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Description

The compound “N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(pyridin-2-yl)piperazine-1-carboxamide” is a complex organic molecule. It has a molecular weight of 345.71 . The compound is solid in its physical form . It is also known as N’- [3-chloro-5- (trifluoromethyl)pyridin-2-yl]-N’-methyl-1-phenoxyformohydrazide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of analogues was achieved through bioisosteric replacement of the thiourea. This involved phenoxycarbonyl chloride-assisted coupling of 1- (3- (trifluoromethyl)phenyl)piperazine with 4-picolin-2-amine .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The InChI code for this compound is 1S/C14H11ClF3N3O2/c1-21 (20-13 (22)23-10-5-3-2-4-6-10)12-11 (15)7-9 (8-19-12)14 (16,17)18/h2-8H,1H3, (H,20,22) .


Physical and Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 345.71 . The compound’s InChI code is 1S/C14H11ClF3N3O2/c1-21 (20-13 (22)23-10-5-3-2-4-6-10)12-11 (15)7-9 (8-19-12)14 (16,17)18/h2-8H,1H3, (H,20,22) .

Scientific Research Applications

Medicinal Chemistry Applications

In the realm of medicinal chemistry, compounds with similar structural frameworks are frequently explored for their potential as therapeutic agents. For example, the study on the identification of potent and orally available glycine transporter 1 inhibitors highlights the importance of structural optimization in developing central nervous system (CNS) drugs (Yamamoto et al., 2016). These findings suggest that derivatives of complex molecules, such as N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(pyridin-2-yl)piperazine-1-carboxamide, could be valuable in designing inhibitors targeting specific CNS receptors or transporters.

Pharmacological Research

In pharmacological research, the discovery and evaluation of enzyme inhibitors, such as those for soluble epoxide hydrolase, provide insights into the therapeutic potential of compounds. Research on 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors underscores the role of specific functional groups in achieving potency and selectivity, essential factors in drug design and development (Thalji et al., 2013). This underscores the potential of this compound to serve as a scaffold for developing novel pharmacological agents.

Chemical Synthesis and Optimization

The scalable and facile synthesis of related compounds demonstrates the importance of chemical synthesis in the pharmaceutical industry. A study on the preparation of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride outlines a novel synthesis approach for a Rho kinase inhibitor, which could be relevant for synthesizing analogs of this compound (Wei et al., 2016). Such processes are crucial for producing high-purity compounds efficiently and at scale, which is essential for drug development and research applications.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning” associated with it . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled.

Properties

IUPAC Name

N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-4-pyridin-2-ylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF3N5O/c18-13-9-12(17(19,20)21)10-23-14(13)11-24-16(27)26-7-5-25(6-8-26)15-3-1-2-4-22-15/h1-4,9-10H,5-8,11H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABANJBRSOAFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NCC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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